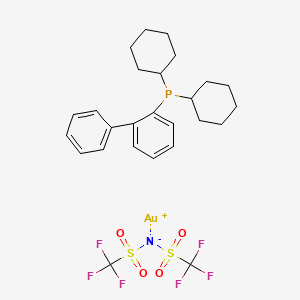
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) is a complex compound that combines the properties of gold with the unique characteristics of bis(trifluoromethylsulfonyl)azanide and dicyclohexyl-(2-phenylphenyl)phosphane. This compound is known for its stability and reactivity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) typically involves the reaction of gold chloride with dicyclohexyl-(2-phenylphenyl)phosphane in the presence of bis(trifluoromethylsulfonyl)azanide. The reaction is carried out under inert gas conditions, such as nitrogen or argon, at temperatures ranging from 2°C to 8°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped with advanced technology to handle the sensitive nature of the reactants and products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may produce gold(0) species .
Aplicaciones Científicas De Investigación
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the development of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer and ligand exchange processes .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2,6-dimethoxyphenyl)phosphonium;gold(1+)
- Bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)ammonium;gold(1+)
- Bis(trifluoromethylsulfonyl)azanide;zinc(II)
Uniqueness
Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) is unique due to its specific combination of ligands and gold center, which imparts distinct reactivity and stability.
Propiedades
Fórmula molecular |
C26H31AuF6NO4PS2 |
|---|---|
Peso molecular |
827.6 g/mol |
Nombre IUPAC |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-(2-phenylphenyl)phosphane;gold(1+) |
InChI |
InChI=1S/C24H31P.C2F6NO4S2.Au/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;/q;-1;+1 |
Clave InChI |
BNWAOBDZVAQFCC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



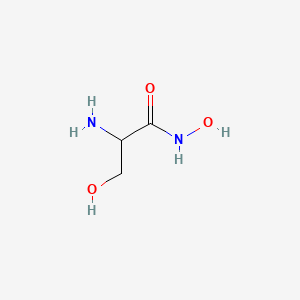

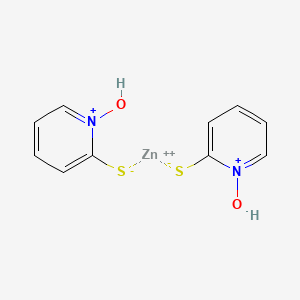


![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)


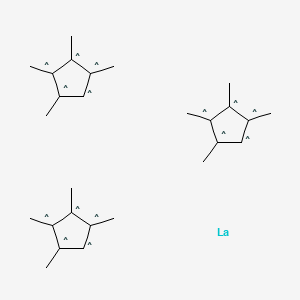
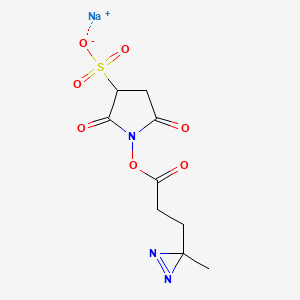

![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)
![4-[5-(4-benzamido-2-oxopyrimidin-1-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B12059124.png)
